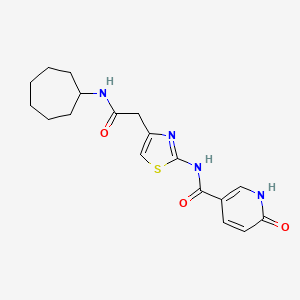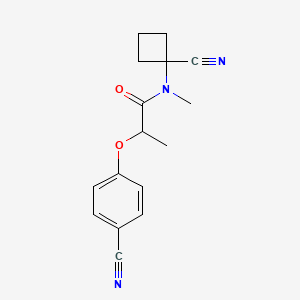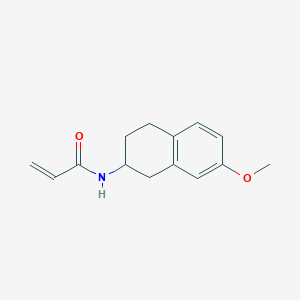![molecular formula C20H20N4O3S B2939823 4-{4-cyano-5-[(2-phenylethyl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzenesulfonamide CAS No. 941240-49-9](/img/structure/B2939823.png)
4-{4-cyano-5-[(2-phenylethyl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule with several functional groups. It contains an oxazole ring, which is a five-membered ring containing an oxygen atom and a nitrogen atom. It also has a benzenesulfonamide group, which is a benzene ring attached to a sulfonamide group (-SO2NH2). The presence of a cyano group (-CN) and an ethylamino group (-NHCH2CH3) can also be inferred from the name .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. These groups would likely contribute to the overall polarity of the molecule and could potentially form hydrogen bonds with other molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups and a heterocyclic ring could make the compound relatively polar and potentially soluble in polar solvents .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
Compounds derived from sulfonamide, including structures similar to the chemical of interest, have been synthesized and evaluated for their biological activities. For instance, sulfonamide-derived ligands and their transition metal complexes showed moderate to significant antibacterial and good antifungal activity, indicating their potential as antimicrobial agents (Chohan & Shad, 2011).
Medicinal Chemistry and COX-2 Inhibition
In the realm of medicinal chemistry, derivatives of benzenesulfonamide have been explored for their inhibitory effects on cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation and pain. Research has shown that specific modifications to the oxazol-5-yl benzenesulfonamide structure can lead to potent, highly selective, and orally active COX-2 inhibitors, with applications in treating conditions like rheumatoid arthritis and osteoarthritis (Hashimoto et al., 2002).
Photodynamic Therapy for Cancer Treatment
The development of new compounds for photodynamic therapy (PDT), a treatment method for cancer, has also been a significant area of research. New zinc phthalocyanine derivatives with high singlet oxygen quantum yield have been synthesized, demonstrating the potential for these compounds in PDT due to their good fluorescence properties and high efficacy in generating singlet oxygen, essential for the Type II photodynamic reaction (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer Agents
Explorations into the synthesis of novel compounds with potential anticancer activities have led to the creation of aminothiazole-paeonol derivatives. These compounds have shown high anticancer potential against specific cancer cell lines, offering new avenues for the development of anticancer agents (Tsai et al., 2016).
Carbonic Anhydrase Inhibitors
The synthesis of new molecules targeting carbonic anhydrases, enzymes involved in various physiological and pathological processes, has been a focus as well. Research has introduced novel primary sulfonamide derivatives that act as potent inhibitors of human carbonic anhydrases, showing promise for therapeutic applications in conditions like glaucoma and neuropathic pain (Sapegin et al., 2018).
Wirkmechanismus
Target of action
Compounds with similar structures have been found to exhibit antimicrobial and antitumor activities . The specific targets can vary widely depending on the exact structure and functional groups present in the compound.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. For example, the presence of a cyano group might influence the compound’s stability and reactivity .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[4-cyano-5-(2-phenylethylamino)-1,3-oxazol-2-yl]-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c1-24(2)28(25,26)17-10-8-16(9-11-17)19-23-18(14-21)20(27-19)22-13-12-15-6-4-3-5-7-15/h3-11,22H,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRZXBJEWOKTAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(O2)NCCC3=CC=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2939741.png)


![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-4-(trifluoromethyl)benzamide](/img/structure/B2939747.png)
![N-(4-chlorophenyl)-4-[4-(2-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2939748.png)
![1-Methyl-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride](/img/structure/B2939750.png)


![2-({4-amino-5-[(4-methylphenyl)sulfonyl]pyrimidin-2-yl}thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2939756.png)
![1-Amino-3-[3-(4-methylphenyl)-1-adamantyl]urea](/img/structure/B2939757.png)


![2-acetamido-4-(methylthio)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)butanamide](/img/structure/B2939763.png)